N-(2-Pyridyl)oxamic acid
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Overview
Description
N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .
Mechanism of Action
Target of Action
N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .
Mode of Action
The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .
Biochemical Pathways
Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .
Pharmacokinetics
Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-(2-Pyridyl)oxamic acid is involved in certain metabolic pathways It is known to interact with several enzymes and cofactors
Preparation Methods
The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:
Condensation Reaction: Acetaldehyde is condensed with 2-pyridine amine to form N-acetyl pyridine amine.
Oxidation Reaction: N-acetyl pyridine amine is then reacted with hydroperoxide volatile acid to yield this compound.
Chemical Reactions Analysis
N-(2-Pyridyl)oxamic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly with metal ions, forming stable complexes.
Scientific Research Applications
N-(2-Pyridyl)oxamic acid has several applications in scientific research:
Comparison with Similar Compounds
N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:
- N-Phenyl oxamic acid
- N-Benzyl oxamic acid
- N-Methyl oxamic acid
What sets this compound apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .
Biological Activity
N-(2-Pyridyl)oxamic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C7H6N2O3, features a pyridine ring substituted with an oxamic acid moiety. Its molecular structure is pivotal in influencing its biological interactions and activities.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that compounds containing the pyridine structure, such as this compound, possess significant antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. In various studies, the minimum inhibitory concentration (MIC) values have been reported to be as low as 5.8 μg/mL against Candida albicans and Aspergillus flavus .
- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives lead to apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .
- Enzyme Inhibition : this compound has been implicated in the inhibition of key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in the context of obesity and type 2 diabetes .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and coordinate with metal ions may facilitate its interaction with various biological targets, including enzymes and receptors.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, which is crucial for its role as a drug candidate .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including this compound, against E. coli, P. aeruginosa, S. aureus, and fungal strains. The results indicated strong activity with MIC values comparable to conventional antibiotics .
- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound resulted in significant cytotoxic effects, leading to apoptosis and reduced viability in a dose-dependent manner .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Comments |
---|---|---|---|
Antimicrobial | E. coli | 93.7 | Effective against Gram-negative bacteria |
Antimicrobial | P. aeruginosa | 62.5 | Strong inhibition observed |
Antimicrobial | C. albicans | 5.8 | High potency against fungal strains |
Cytotoxicity | MDA-MB-231 | - | Induces apoptosis at low concentrations |
Cytotoxicity | MCF-7 | - | Dose-dependent viability reduction |
Properties
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBRIIHVJSCTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339405 |
Source
|
Record name | N-(2-PYRIDYL)OXAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-39-3 |
Source
|
Record name | N-(2-PYRIDYL)OXAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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